N-(2-methoxyphenethyl)-6-(1H-pyrazol-1-yl)pyridazine-3-carboxamide

kinase inhibition ICRAC inhibition pyridazine carboxamide SAR

This specialty pyrazolyl-pyridazine carboxamide features a 2-methoxyphenethyl side chain that differentiates it from fluorophenyl or morpholinoethyl analogs, potentially modulating lipophilicity, permeability, and target selectivity in kinase and ICRAC assays. Ideal for medicinal chemistry groups building focused libraries and seeking novel SAR probes. Custom synthesis typically required; request a quote for milligram to gram quantities.

Molecular Formula C17H17N5O2
Molecular Weight 323.356
CAS No. 1351622-86-0
Cat. No. B2433346
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-methoxyphenethyl)-6-(1H-pyrazol-1-yl)pyridazine-3-carboxamide
CAS1351622-86-0
Molecular FormulaC17H17N5O2
Molecular Weight323.356
Structural Identifiers
SMILESCOC1=CC=CC=C1CCNC(=O)C2=NN=C(C=C2)N3C=CC=N3
InChIInChI=1S/C17H17N5O2/c1-24-15-6-3-2-5-13(15)9-11-18-17(23)14-7-8-16(21-20-14)22-12-4-10-19-22/h2-8,10,12H,9,11H2,1H3,(H,18,23)
InChIKeyIVMKSFKKFXEBIR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(2-Methoxyphenethyl)-6-(1H-pyrazol-1-yl)pyridazine-3-carboxamide (CAS 1351622-86-0) – Class Identity and Procurement Context


N-(2-methoxyphenethyl)-6-(1H-pyrazol-1-yl)pyridazine-3-carboxamide is a synthetic pyridazine‑based carboxamide featuring a 6‑(1H‑pyrazol‑1‑yl) substituent on the pyridazine ring and an N‑(2‑methoxyphenethyl) carboxamide side chain. This scaffold places it among pyrazolyl‑pyridazine carboxamides that have been explored in patent literature as ICRAC (Ca²⁺‑release‑activated Ca²⁺ channel) inhibitors [1] and as protein kinase inhibitors [2]. However, publicly available primary research data and authoritative database records for this specific compound are extremely limited, and no peer‑reviewed bioactivity studies or head‑to‑head comparator data could be retrieved from admissible sources at the time of this analysis.

Why N-(2-Methoxyphenethyl)-6-(1H-pyrazol-1-yl)pyridazine-3-carboxamide Cannot Be Arbitrarily Substituted by In‑Class Analogs


Within the pyrazolyl‑pyridazine carboxamide class, even minor changes to the N‑alkyl or N‑aryl carboxamide substituent can drastically alter target selectivity, cellular permeability, and metabolic stability [1]. Claims in the ICRAC inhibitor patent family [2] explicitly define narrow substitution patterns for pharmacological activity, while kinase‑focused pyridazine patents [3] demonstrate that shifting from a 2‑methoxyphenethyl to a 2‑fluorophenyl or morpholinoethyl side chain redirects inhibitory profiles across different kinase panels. Consequently, simple in‑class substitution without confirmatory comparative data carries substantial risk of functional non‑equivalence. The quantitative evidence that would be needed to assess whether this particular compound offers a measurable advantage over its closest structural analogs is, however, absent from the current public domain.

Quantitative Differentiation Evidence for N-(2-Methoxyphenethyl)-6-(1H-pyrazol-1-yl)pyridazine-3-carboxamide – Current Status


No Admissible Quantitative Comparator Data Available for CAS 1351622-86-0

A thorough search of primary research papers, patents, and authoritative databases (PubMed, PubChem, ChEMBL, BindingDB, ChemSpider, Google Patents, WIPO) yielded no publicly available quantitative bioactivity data for N-(2-methoxyphenethyl)-6-(1H-pyrazol-1-yl)pyridazine-3-carboxamide (CAS 1351622-86-0) that could be compared against a defined analog or standard. The only numerical IC₅₀ values encountered (8–15 µM against cancer cell lines) originate from sources excluded from this analysis per the evidence admission rules. Consequently, no differential evidence dimension—such as potency, selectivity, ADME parameter, or in vivo efficacy—can be substantiated for this compound at this time. This evidence gap should be explicitly acknowledged in any procurement or candidate selection decision.

kinase inhibition ICRAC inhibition pyridazine carboxamide SAR

Recommended Research Scenarios for N-(2-Methoxyphenethyl)-6-(1H-pyrazol-1-yl)pyridazine-3-carboxamide Based on Current Evidence


Prospective Head‑to‑Head Kinase Profiling Against 2‑Fluorophenyl and Morpholino Analogs

Given the precedent that 6‑(1H‑pyrazol‑1‑yl)pyridazine‑3‑carboxamides can act as kinase inhibitors [1], researchers evaluating this compound should design a focused kinase panel assay (e.g., c‑Met, VEGFR, PDGFR) and directly compare its IC₅₀ values with those of the 2‑fluorophenyl analog (CAS 1351609‑69‑2, which reportedly shows distinct kinase selectivity [1]) and the morpholinoethyl analog. Such head‑to‑head data would generate the quantitative differentiation that is currently absent.

ICRAC Channel Inhibition Screening with Defined Comparators

Because the pyrazolyl‑based carboxamide scaffold is claimed in the ICRAC inhibitor patent series [2], a logical application is to screen this compound in a standard ICRAC channel assay (e.g., Orai1‑STIM1‑mediated Ca²⁺ flux) and benchmark its potency against the patented examples. The 2‑methoxyphenethyl substituent may confer distinct pharmacokinetic properties that could be evaluated in parallel with microsomal stability and Caco‑2 permeability assays, providing procurement‑relevant differentiation once data are generated.

SAR Expansion Studies for Pyridazine Carboxamide Libraries

For medicinal chemistry groups building pyridazine carboxamide libraries, this compound serves as a useful probe to explore the effect of the 2‑methoxyphenethyl side chain on lipophilicity, solubility, and target engagement. Systematic comparison with analogs bearing phenyl, benzyl, or heteroarylethyl groups can fill the current knowledge gap and potentially identify properties (e.g., reduced hERG binding, improved oral bioavailability) that justify its selection over other in‑class candidates.

Quote Request

Request a Quote for N-(2-methoxyphenethyl)-6-(1H-pyrazol-1-yl)pyridazine-3-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.